molecular formula C14H21N3O4S B15000418 2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-oxoheptan-3-yl)acetamide

2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-oxoheptan-3-yl)acetamide

Cat. No.: B15000418
M. Wt: 327.40 g/mol
InChI Key: XRLBZUDQGGBUMS-UHFFFAOYSA-N
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Description

2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-oxoheptan-3-yl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, making this compound significant in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-oxoheptan-3-yl)acetamide typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . The reaction proceeds at room temperature, yielding ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate, which is then reacted with various amines to produce the corresponding acetamides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfur atom, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-oxoheptan-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and nucleic acids. The sulfur atom in the sulfanyl group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the pyrimidine ring can intercalate with DNA, disrupting its structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-oxoheptan-3-yl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfanyl and acetamide groups allows for a wide range of chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-oxoheptan-3-yl)acetamide

InChI

InChI=1S/C14H21N3O4S/c1-4-5-6-10(9(2)18)15-12(20)8-22-14-16-11(19)7-13(17-14)21-3/h7,10H,4-6,8H2,1-3H3,(H,15,20)(H,16,17,19)

InChI Key

XRLBZUDQGGBUMS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)C)NC(=O)CSC1=NC(=CC(=O)N1)OC

Origin of Product

United States

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